molecular formula C19H24N4O4 B14880999 Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate

Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B14880999
M. Wt: 372.4 g/mol
InChI Key: RDMJNSIVOACPBF-UHFFFAOYSA-N
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Description

Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound with a molecular formula of C20H24N4O4. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the naphthyridine core reacts with piperazine in the presence of a suitable base.

    Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the naphthyridine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the naphthyridine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt DNA synthesis, leading to bacterial cell death. In cancer cells, it may interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Nalidixic Acid: A related naphthyridine compound with antibacterial properties.

    Ciprofloxacin: A fluoroquinolone antibiotic that also targets bacterial DNA gyrase.

    Levofloxacin: Another fluoroquinolone with a similar mechanism of action.

Uniqueness

Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H24N4O4/c1-4-21-12-15(16(24)14-7-6-13(3)20-17(14)21)18(25)22-8-10-23(11-9-22)19(26)27-5-2/h6-7,12H,4-5,8-11H2,1-3H3

InChI Key

RDMJNSIVOACPBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C(=O)OCC

Origin of Product

United States

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